3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole is a complex organic compound belonging to the oxadiazole family. This compound is characterized by its unique structure, which incorporates multiple phenyl groups and oxadiazole rings. The oxadiazole moiety is known for its diverse biological activities, making derivatives of this compound of significant interest in medicinal chemistry.
The compound can be classified as a 1,2,4-oxadiazole derivative. Oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms and one oxygen atom in their ring structure. The specific compound in question is noted for its potential applications in pharmaceuticals due to its biological activity against various diseases .
The synthesis of 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole typically involves several steps:
The synthesis process can be optimized using various dehydrating agents and conditions such as microwave irradiation to enhance yields and reduce reaction times .
The reactions involving 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole often focus on:
The mechanism of action for compounds like 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole typically involves:
Studies have shown that derivatives of oxadiazoles possess significant antibacterial and anticancer properties through mechanisms that may include apoptosis induction and inhibition of cell proliferation .
The physical properties of 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole include:
Chemical properties include:
These properties are critical for determining the compound's suitability for various applications .
3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole has several notable applications:
Research continues into optimizing its synthesis and enhancing its biological activity for therapeutic applications .
The synthesis of 3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole (CAS 22020-64-0) primarily relies on sequential cyclization reactions starting from functionalized hydrazide precursors. A pivotal intermediate is 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, synthesized via the condensation of substituted benzamidoximes with chloroacetyl chloride under reflux conditions in non-polar solvents like benzene [8]. This chloromethyl derivative serves as the cornerstone for constructing the ethyl-linked bioxadiazole architecture. Subsequent nucleophilic displacement of the chlorine atom is achieved using potassium cyanide (KCN), generating an unstable acetonitrile intermediate. Intriguingly, this intermediate undergoes an unexpected decyanation pathway when reacted with excess KCN at elevated temperatures (100°C), directly yielding the ethyl-linked bioxadiazole structure instead of the anticipated cyanomethyl derivative [8]. This cascade transformation highlights the critical role of reaction temperature and KCN stoichiometry in directing product formation. Alternative cyclization agents include phosphorus oxychloride (POCl₃) for dehydrative ring closure of diacylhydrazide intermediates, though yields are typically lower (≤72%) compared to optimized KCN-mediated routes [1] [7].
Table 1: Cyclization Agents and Outcomes for Bioxadiazole Formation
Cyclization Agent | Reaction Conditions | Key Intermediate | Product Yield | Major Observations |
---|---|---|---|---|
KCN (4-10 equiv) | CH₃CN, 100°C, 12-24 h | 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | 65-75% | Non-reductive decyanation pathway dominates; forms ethyl linker |
POCl₃ | Reflux, 6-7 h | Diacylhydrazide | ≤72% | Requires isolation of hydrazide; moisture-sensitive |
TBAF (Catalytic) | THF, RT, 1-16 h | O-Acylamidoxime | 70-85%* | Suitable for sensitive substrates; requires intermediate isolation |
*Yields reported for model mono-oxadiazole systems [6]
Optimizing the dehydrative cyclization step is crucial for efficient oxadiazole ring formation. Classical methods employing phosphorus oxychloride (POCl₃) remain prevalent but face limitations, including moisture sensitivity, harsh reaction conditions (reflux), and moderate yields [1] [7]. Recent advances focus on milder, high-yielding alternatives:
Constructing the ethyl-linked bioxadiazole core requires precise multi-step sequences. The most efficient pathway involves four stages:
Table 2: Multi-Step Synthesis Pathways and Key Metrics
Synthetic Route | Step Sequence | Critical Step Conditions | Overall Yield | Key Advantage |
---|---|---|---|---|
KCN-Mediated Decyanation | Amidoxime → Chloromethyl oxadiazole → Cyanomethyl → Decyanation | KCN (4 equiv), RT → KCN (2 equiv), 100°C | ~60%* | Direct ethyl linker formation; fewer steps |
Diacylhydrazide Cyclization | Amidoxime → Ester → Hydrazide → Diacylhydrazide → Cyclization | POCl₃, reflux | <50% | Applicable to diverse carboxylic acids |
Solid-Phase Synthesis (Model Systems) | Resin-bound amidoxime → Acylation → TBAF Cyclization | TBAF/THF, RT | 70-85%** | Amenable to combinatorial chemistry |
Based on optimized yields per step [8]; *Reported for simpler mono-oxadiazoles [6]
Effective monitoring and purification are essential due to the polar nature of intermediates and potential side products. Key techniques include:
Scaling the synthesis of 3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole faces significant hurdles:
Table 3: Key Identifiers for 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
Property | Value |
---|---|
CAS Registry Number | 22020-64-0 |
Molecular Formula | C₁₈H₁₄N₄O₂ |
Molecular Weight | 318.33 g/mol |
Synonyms | 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole; 5,1'-(1,2-Ethanediyl)bis[3-phenyl-1,2,4-oxadiazole] |
Commercial Suppliers | ECHEMI (Industrial, Pharma Grade, 99% purity, $11.11/KG EXW) [1]; Santa Cruz Biotechnology (Research Grade, 500 mg/$180.00) [3] [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1